molecular formula C29H30N4O6 B2971463 (Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-49-2

(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2971463
CAS RN: 534579-49-2
M. Wt: 530.581
InChI Key: BUYIHHQLSTWTMN-ZXPTYKNPSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex 3-dimensional structure due to the presence of the cyclohexyl and dipyridopyrimidine groups. These groups are likely to form ring structures, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity is likely influenced by its functional groups. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid. The imine group could participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are likely influenced by its functional groups and molecular structure. For example, the presence of the ester and imine groups could influence its polarity and solubility .

Scientific Research Applications

Synthetic Methodologies and Ligand Development

Research on similar compounds has led to the development of new synthetic methodologies for the creation of stable aryl-substituted acyclic imino-N-heterocyclic carbenes. For instance, Larocque et al. (2011) reported on the synthesis and characterization of bulky imidazolium salts, which, upon coordination to early transition metals like titanium and zirconium, demonstrated significant activity as ethylene polymerisation catalysts (Larocque, Badaj, Dastgir, & Lavoie, 2011). This research underscores the utility of these compounds in catalysis and polymer science.

Heterocyclic Compound Synthesis

Mohamed (2021) described a convenient synthesis approach for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives. This work highlights the versatility of similar structures in synthesizing heterocyclic compounds, which are crucial for developing new drugs and materials (Mohamed, 2021).

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors was researched by Abdel-Motaal, Alanzy, & Asem (2020). Their work demonstrated potent anticancer activity against colon HCT-116 human cancer cell lines for some compounds, showcasing the potential of such chemical structures in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).

Cycloaddition Reactions

Research on cycloaddition reactions of related ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylates led to the synthesis of novel compounds with potential applications in material science and drug development. Zeng et al. (2018) characterized these products using various spectroscopic techniques, indicating the importance of such reactions in synthetic organic chemistry (Zeng, Ren, Fu, & Li, 2018).

Orthogonal Synthesis

Cheng et al. (2010) explored the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions. Their findings illustrate the compound class's utility in efficiently synthesizing complex heterocycles, which are pivotal in various chemical and pharmaceutical applications (Cheng, Peng, Li, 2010).

properties

IUPAC Name

ethyl 7-cyclohexyl-6-(3,5-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O6/c1-4-39-29(36)23-17-22-25(30-24-12-8-9-13-32(24)28(22)35)33(19-10-6-5-7-11-19)26(23)31-27(34)18-14-20(37-2)16-21(15-18)38-3/h8-9,12-17,19H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYIHHQLSTWTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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